molecular formula C25H27N3O5S2 B3526175 N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No.: B3526175
M. Wt: 513.6 g/mol
InChI Key: PGOLDSUUVUMWOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetylamino group (CH3CONH2), an ethoxy group (CH3CH2O-), a methylthio group (CH3S-), and a sulfonyl group (SO2-). These groups are attached to phenyl rings, which are aromatic hydrocarbon groups (C6H5-). The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly large size and a complex shape. The presence of the aromatic phenyl rings could also lead to interesting electronic properties .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its many functional groups. For example, the acetylamino group could participate in reactions like hydrolysis or condensation, the ethoxy group could participate in reactions like ether cleavage, and the sulfonyl group could participate in reactions like reduction or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be quite complex due to the presence of several different functional groups. These groups could give the compound properties like solubility in certain solvents, reactivity with certain reagents, and specific behaviors under certain conditions .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting chemical properties, it could be studied further to better understand these properties and how they could be utilized. If it has potential applications in areas like medicine or materials science, research could focus on developing these applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-33-22-11-9-21(10-12-22)28(35(31,32)24-15-13-23(34-3)14-16-24)17-25(30)27-20-7-5-19(6-8-20)26-18(2)29/h5-16H,4,17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOLDSUUVUMWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 6
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N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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